molecular formula C11H14ClNO4 B2892189 1-Chloro-5-ethoxy-4-nitro-2-propoxybenzene CAS No. 196804-02-1

1-Chloro-5-ethoxy-4-nitro-2-propoxybenzene

Cat. No.: B2892189
CAS No.: 196804-02-1
M. Wt: 259.69
InChI Key: CUEHWGDESBLWOS-UHFFFAOYSA-N
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Description

1-Chloro-5-ethoxy-4-nitro-2-propoxybenzene is an organic compound with the molecular formula C11H14ClNO4 and a molecular weight of 259.69 g/mol . It is a benzene derivative that features chloro, ethoxy, nitro, and propoxy substituents on the aromatic ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-5-ethoxy-4-nitro-2-propoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-chloro-2-propoxybenzene followed by ethoxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium ethoxide for ethoxylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Chloro-5-ethoxy-4-nitro-2-propoxybenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-5-ethoxy-4-nitro-2-propoxybenzene is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a bioactive molecule.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-5-ethoxy-4-nitro-2-propoxybenzene involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethoxy groups may also contribute to its activity by influencing its binding affinity to specific molecular targets .

Comparison with Similar Compounds

1-Chloro-5-ethoxy-4-nitro-2-propoxybenzene can be compared with similar compounds such as:

The unique combination of substituents in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-chloro-5-ethoxy-4-nitro-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4/c1-3-5-17-10-7-9(13(14)15)11(16-4-2)6-8(10)12/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEHWGDESBLWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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